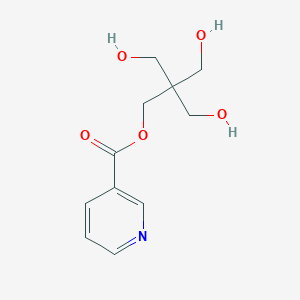

Pentaerythritol mononicotinate

Description

Pentaerythritol mononicotinate is a derivative of pentaerythritol (C(CH₂OH)₄), where one hydroxyl group is replaced by a nicotinic acid moiety. The substitution pattern (e.g., nitrates, acrylates, or acetates) dictates properties such as solubility, thermal stability, and reactivity.

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO5/c13-5-11(6-14,7-15)8-17-10(16)9-2-1-3-12-4-9/h1-4,13-15H,5-8H2 |

InChI Key |

JKHPTPPSLXHHNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol mononicotinate can be synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where pentaerythritol and nicotinic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The nicotinate ester in pentaerythritol mononicotinate can undergo hydrolysis under acidic or basic conditions, yielding nicotinic acid and pentaerythritol as products. This reaction is analogous to general ester hydrolysis mechanisms.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl or H₂SO₄, heat | Nicotinic acid + Pentaerythritol |

| Alkaline hydrolysis | NaOH or KOH, heat | Nicotinate salt + Pentaerythritol |

While no direct experimental data exists for this specific compound, the parent pentaerythritol’s esters (e.g., pentaerythritol tetranitrate) are known to undergo hydrolysis under similar conditions .

Oxidation of Hydroxyl Groups

The three remaining hydroxyl groups in this compound may undergo oxidation. For example, oxidation of pentaerythritol itself by ditelluratoargentate(III) in alkaline medium exhibits:

Nucleophilic Substitution

The hydroxyl groups in this compound can act as nucleophiles, reacting with electrophilic reagents (e.g., alkyl halides, acid chlorides). For instance:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) could introduce alkyl groups at hydroxyl positions.

-

Esterification : Additional esterification of the remaining hydroxyl groups is possible, forming multi-ester derivatives.

This aligns with pentaerythritol’s reactivity in multicomponent reactions and esterification processes .

Polymerization and Cross-Linking

Pentaerythritol derivatives are commonly used in polymer synthesis. For example:

-

Ester cross-linking : The nicotinate ester or remaining hydroxyl groups may participate in polymerization, analogous to pentaerythritol’s role in resins and plastics .

-

Polymer degradation : Under heat or UV exposure, the ester group may cleave, influencing polymer stability.

Thermal Stability

This compound’s thermal behavior can be inferred from its parent compound. For instance:

-

Melting point : The parent pentaerythritol has a melting point of 260°C . The ester derivative may exhibit lower thermal stability due to the ester group.

-

Char formation : Like pentaerythritol, it may release water upon heating, forming a thermally insulating char .

Research Gaps

While pentaerythritol’s reactivity is well-documented , direct experimental data on this compound’s chemical behavior is limited. Future studies should investigate:

-

Kinetics of hydrolysis under varying pH and temperature.

-

Oxidation pathways and product characterization.

-

Polymerization mechanisms involving the ester and hydroxyl groups.

Scientific Research Applications

Pharmaceutical Applications

Pentaerythritol mononicotinate is primarily explored for its pharmacological properties , particularly as a potential vasodilator. The vasodilatory effects are attributed to the nicotinic acid component, which is known to improve blood circulation. This has implications for cardiovascular health, where enhancing blood flow can alleviate conditions such as hypertension and peripheral artery disease.

Key Studies:

- Research indicates that this compound may enhance bioavailability compared to its parent compounds, making it a candidate for drug formulations aimed at cardiovascular treatments.

- The compound's ability to be functionalized further allows for the development of derivative drugs with tailored therapeutic effects.

Cosmetic Applications

In cosmetics, this compound is utilized for its moisturizing properties. Its structure allows it to act as an effective humectant, helping to retain moisture in skin formulations. Additionally, it may contribute to improved skin texture and elasticity.

Case Studies:

- Formulations incorporating this compound have shown enhanced hydration levels in clinical trials, suggesting its effectiveness as a skin-conditioning agent.

Material Science Applications

This compound's unique chemical structure also makes it valuable in the field of materials science . Its ester nature allows it to be used in the synthesis of various polymers and resins.

Applications Include:

- Alkyd Resins: this compound serves as a building block in alkyd resin production, which is widely used in paints and coatings due to its excellent drying properties and durability .

- Radiation Curing Monomers: The compound can be employed in radiation curing processes, enhancing the performance characteristics of coatings and adhesives .

Future Research Directions

Further research into this compound could explore:

- Its potential synergistic effects when combined with other therapeutic agents.

- Long-term safety profiles and efficacy in clinical settings.

- Development of novel formulations that leverage its unique properties for enhanced performance in both pharmaceutical and cosmetic applications.

Mechanism of Action

The mechanism of action of pentaerythritol mononicotinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a vasodilator by releasing nitric oxide (NO), which relaxes blood vessels and improves blood flow. The compound’s hydroxyl groups also allow it to participate in various biochemical reactions, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pentaerythritol Derivatives

Structural and Functional Differences

The table below compares key properties of pentaerythritol derivatives, including inferred data for mononicotinate based on structural analogs:

Key Research Findings

Solubility and Bioactivity

- Pentaerythritol’s high solubility in water (~600 g/L) makes it suitable for insecticidal formulations, whereas dipentaerythritol and tripentaerythritol’s lower solubility (20–300× less) limits their utility .

- PETN’s insolubility in water and high melting point (140°C) are critical for its stability as an explosive .

Synergistic Effects

- In flame retardants, pentaerythritol derivatives like PMPT (phosphorus-containing triazine oligomer) exhibit synergistic effects with ammonium polyphosphate (APP), enhancing flame resistance in polypropylene .

- Pentaerythritol combined with mesoerythritol achieves 82% adulticidal/ovicidal activity against D. suzukii, demonstrating formulation synergy .

Thermodynamic Behavior

Mechanistic and Application Insights

- Explosives vs. Pharmaceuticals: PETN’s nitrate groups confer explosive energy, while mononicotinate’s nicotinic acid moiety (if analogous to other esters) may enable drug delivery or antioxidant properties, though this requires validation.

- Material Science : Acrylate derivatives (e.g., PETA) enhance cross-linking in polymers, improving mechanical strength and chemical resistance .

- Cost vs. Efficacy : Dipentaerythritol’s high cost and mild toxicity render it impractical for insecticides despite low ecological risk .

Biological Activity

Pentaerythritol mononicotinate (PEN) is a derivative of pentaerythritol, a polyhydric alcohol with multiple applications in various industries, including pharmaceuticals, cosmetics, and plastics. This article focuses on the biological activity of PEN, examining its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structure, which includes:

- Molecular Formula : CHNO

- Molecular Weight : 238.24 g/mol

- IUPAC Name : 2-(Nicotine-1-yl)-2-hydroxy-1,2,3-propanetricarboxylic acid

These properties contribute to its biological activities and interactions with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : PEN exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that PEN can modulate inflammatory pathways, potentially reducing chronic inflammation linked to conditions such as arthritis and cardiovascular diseases.

- Neuroprotective Properties : Preliminary studies suggest that PEN may enhance neuronal survival under stress conditions, indicating potential use in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine release | |

| Neuroprotective | Enhances neuronal survival | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of PEN significantly improved cognitive function and reduced markers of neuroinflammation after induced oxidative stress. The results indicated a protective effect against neurodegeneration.

-

Antimicrobial Activity :

- Research involving bacterial cultures showed that PEN exhibited inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents.

-

Anti-inflammatory Effects in Human Cells :

- In vitro studies using human macrophages revealed that PEN reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize pentaerythritol mononicotinate with high purity?

- Methodological Answer : Synthesis typically involves esterification of pentaerythritol with nicotinic acid derivatives. Ethanol-based solvent evaporation is a common technique to prepare amorphous solid dispersions, as described in studies combining pentaerythritol with functional quaternary ammonium carriers . Characterization requires FT-IR, DSC, and PXRD to confirm crystallinity and interactions between hydroxyl groups and esterifying agents. Ensure statistical validation (e.g., Dunnett’s t-test or student’s t-test) to compare test samples, with significance thresholds set at p < 0.05 .

Q. What analytical techniques are critical for resolving contradictions in solubility and dissolution data for pentaerythritol derivatives?

- Methodological Answer : Contradictions often arise from variations in crystallinity or amorphous content. Use PXRD to detect lattice structure changes and DSC to identify melting point shifts caused by carrier interactions . Pair these with in vitro dissolution studies under controlled pH conditions. Statistical analysis of mean dissolution time (MDT) and similarity factor (f2) can resolve discrepancies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to exposure limits (e.g., TWA = 10 mg/m³ for inhalable dust) and use NIOSH/EN 166-certified respiratory protection in poorly ventilated areas . Gloves must be inspected for integrity, and contaminated PPE disposed of per hazardous waste regulations . First-aid measures include immediate flushing of eyes/skin with water and avoiding oral ingestion for unconscious individuals .

Advanced Research Questions

Q. How can computational modeling address gaps in thermophysical data for pentaerythritol esters like mononicotinate?

- Methodological Answer : Current gaps in liquid-vapor phase equilibrium and evaporation enthalpy data necessitate using equations of state (e.g., Peng-Robinson) to predict vapor pressure and phase behavior. Validate models with limited experimental data and extrapolate for homologous series (e.g., C5–C10 carboxylic acid esters) . Collaborate with industrial databases to refine parameters for branched esters.

Q. What methodologies optimize the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC–APCI–MS to quantify parent compounds and byproducts . Hyperbranched polymer matrices (e.g., siloxane-modified polyurethanes) can enhance thermal stability, as evidenced in dendrimer-based drug delivery systems .

Q. How can researchers apply the PICOT framework to design studies on this compound’s therapeutic efficacy?

- Methodological Answer : Define Population (e.g., hyperlipidemic models), Intervention (dosage forms), Comparison (existing anti-hyperlipidemic agents), Outcome (lipid reduction), and Timeframe (acute vs. chronic). Use systematic reviews to align with FINER criteria (Feasible, Novel, Ethical, Relevant) . Refine search strategies using databases like PubMed and filter results by study type (e.g., RCTs) .

Q. What advanced statistical approaches are recommended for analyzing ecological impacts of this compound in soil?

- Methodological Answer : Estimate soil mobility using Koc values derived from log Kow (-1.69) and regression models . Combine this with microcosm experiments to assess biodegradation rates. Multivariate analysis (e.g., PCA) can disentangle confounding factors like pH and organic matter content .

Key Challenges and Emerging Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.